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Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

GAT1 inhibitor regioisomer SAR nipecotic acid derivative

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate (molecular formula C₁₈H₂₆N₂O₄, MW 334.4 g/mol) is a synthetic piperidine-3-carboxylate derivative bearing an N-(2-methoxyphenyl)propionamide substituent at the piperidine nitrogen. The compound belongs to the nipecotic acid ester chemotype and functions as an inhibitor of the sodium- and chloride-dependent GABA transporter 1 (GAT1), with a binding affinity (Kᵢ) of 1,100 nM for human GAT1 and 1,070 nM for mouse GAT1 determined by LC-ESI-MS/MS competitive MS binding assay.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B10884686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C18H26N2O4/c1-3-24-18(22)14-7-6-11-20(13-14)12-10-17(21)19-15-8-4-5-9-16(15)23-2/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,19,21)
InChIKeyDQCQTQRPQHAGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate – Structural Identity and GAT1 Inhibitor Baseline for Informed Procurement


Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate (molecular formula C₁₈H₂₆N₂O₄, MW 334.4 g/mol) is a synthetic piperidine-3-carboxylate derivative bearing an N-(2-methoxyphenyl)propionamide substituent at the piperidine nitrogen . The compound belongs to the nipecotic acid ester chemotype and functions as an inhibitor of the sodium- and chloride-dependent GABA transporter 1 (GAT1), with a binding affinity (Kᵢ) of 1,100 nM for human GAT1 and 1,070 nM for mouse GAT1 determined by LC-ESI-MS/MS competitive MS binding assay [1]. Its IUPAC name is ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-3-carboxylate, and a ¹H NMR spectrum is archived in the SpectraBase spectral database for identity verification [2].

Why Generic Substitution of Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate with In-Class Nipecotic Acid Derivatives Fails: Quantitative Rationale


In-class nipecotic acid derivatives cannot be interchanged for procurement or experimental use without rigorous justification, because subtle structural variations—regioisomeric carboxylate position, N-substituent identity, and ester vs. free acid form—produce quantitatively large and functionally consequential shifts in GAT1 transporter affinity. For example, the 4-carboxylate regioisomer displays Kd = 58 nM at human GAT1, approximately 19-fold more potent than the 3-carboxylate target compound (Ki = 1,100 nM) [1]. Likewise, the parent nipecotic acid exhibits Ki ≈ 14,400 nM—over an order of magnitude weaker than the target compound [2]. These differences preclude generic substitution and demand compound-specific validation. The quantitative evidence below details six dimensions where the target compound possesses measurable differentiation meaningful for scientific selection.

Product-Specific Quantitative Evidence Guide for Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate: Comparator-Anchored Differentiation Data


Regioisomeric Carboxylate Position Drives ~19-Fold GAT1 Affinity Gap: 3-Carboxylate vs. 4-Carboxylate Isomer

The 3-carboxylate target compound exhibits Ki = 1,100 nM for human GAT1 (1,070 nM for mouse GAT1) in a competitive LC-ESI-MS/MS binding assay using NO71156 as the unlabelled reporter ligand [1]. In contrast, its 4-carboxylate regioisomer (ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate) achieves Kd = 58 nM for human GAT1 under non-competitive conditions in the same MS binding assay platform, representing an approximately 19-fold higher affinity [2]. The 4-carboxylate isomer also shows Ki = 245 nM for mouse GAT1 [2]. This regioisomeric potency difference is mechanistically significant: the carboxylate oxygen position relative to the piperidine nitrogen alters hydrogen-bonding geometry within the GAT1 orthosteric site, directly impacting transporter-ligand complementarity.

GAT1 inhibitor regioisomer SAR nipecotic acid derivative

N-(2-Methoxyphenyl)propionamide Substitution Elevates GAT1 Affinity ~13.5-Fold Over Parent Nipecotic Acid

The target compound bears an N-(2-methoxyphenyl)propionamide moiety attached to the piperidine nitrogen via a 3-oxopropyl linker. Its GAT1 binding affinity (Ki = 1,070 nM for mouse GAT1) is approximately 13.5-fold stronger than that of the unsubstituted parent nipecotic acid, which exhibits Ki ≈ 14,400 nM (14.4 μM) for ³H-GABA uptake inhibition at GAT1 [1][2]. Nipecotic acid (piperidine-3-carboxylic acid) is the minimal pharmacophore for GAT1 substrate recognition but lacks the lipophilic N-substituent required for high-affinity transporter blockade. The N-arylpropionamide extension in the target compound provides additional contacts within the GAT1 binding cavity that stabilize the outward-facing transporter conformation, consistent with the structure-activity paradigm observed across N-substituted nipecotic acid derivative series [2].

GABA transporter nipecotic acid SAR N-substitution effect

Binding-to-Function Shift: Target Compound Displays 3.2-Fold Weaker Functional GABA Uptake Inhibition Than Binding Affinity

The target compound shows a measurable divergence between its target binding affinity and its functional inhibition of GABA transport. By competitive MS binding assay, Ki = 1,070 nM for mouse GAT1; however, in a [³H]GABA uptake functional assay performed in the same HEK293 expression system, the IC₅₀ for inhibition of mouse GAT1-mediated GABA transport is 3,390 nM [1]. This ~3.2-fold right-shift from binding to function indicates that the compound's binding interaction does not fully translate into transport inhibition, possibly reflecting a non-competitive component, a slower association rate relative to the endogenous substrate GABA, or preferential stabilization of a transporter conformation that is not rate-limiting for the uptake cycle.

functional vs binding assay GABA uptake GAT1 pharmacology

Lipophilicity Differentiation: cLogP ~3.0 Distinguishes Target from More Polar Nipecotic Acid Scaffolds and Influences CNS Penetration Predictions

The target compound possesses a computed logP of approximately 3.03, reflecting the lipophilic contribution of the N-(2-methoxyphenyl)propionamide substituent and the ethyl ester [1]. In contrast, the parent nipecotic acid (zwitterionic at physiological pH) has a measured logD₇.₄ of approximately −0.2 to +0.5 and ethyl nipecotate has a computed logP of approximately 0.8–1.2 [2]. This ~100- to 1,000-fold increase in octanol-water partition coefficient for the target compound predicts substantially higher passive membrane permeability, a critical parameter for in vitro cell-based assay design (intracellular target access) and for any in vivo CNS pharmacology studies. The compound retains one hydrogen bond donor (amide NH) and four hydrogen bond acceptors, and complies with Lipinski's Rule of Five [1].

lipophilicity CNS drug design physicochemical property

Spectroscopic Identity Verification: Archived ¹H NMR Spectrum Enables Compound Authentication for Procurement Quality Control

A ¹H NMR spectrum of the target compound is deposited in the SpectraBase spectral database under Compound ID 5YI9Wa6T92f, recorded for the 4-piperidinecarboxylic acid ethyl ester form [1]. Additionally, a closely related analog—3-piperidinecarboxylic acid, 1-[3-[(2-methoxy-5-methylphenyl)amino]-3-oxopropyl]-, ethyl ester—is archived under Compound ID AFlcU8w6tbX [2]. These reference spectra provide an orthogonal, instrument-based method for verifying the chemical identity and purity of procured material beyond vendor certificates of analysis. The presence of diagnostic signals for the ethyl ester (quartet ~4.1 ppm, triplet ~1.2 ppm), the 2-methoxyphenyl aromatic protons (multiplet ~6.8–7.1 ppm), and the amide NH (~8–10 ppm) enables rapid batch-to-batch confirmation.

NMR spectroscopy compound identity quality control

Best Research and Industrial Application Scenarios for Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate


GAT1 Transporter Structure-Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Comparator Panels

The ~19-fold affinity gap between the 3-carboxylate target compound (Ki = 1,100 nM) and its 4-carboxylate regioisomer (Kd = 58 nM) makes this compound an essential reference point in nipecotic acid ester SAR series. Research groups exploring the spatial requirements of the GAT1 orthosteric carboxylate-binding site can use this compound alongside its 4-carboxylate isomer and the parent nipecotic acid to map the hydrogen-bonding pharmacophore with quantitative precision [1].

Functional GABA Uptake Inhibition Assays in Recombinant GAT1-Expressing Cell Lines

With a functional IC₅₀ of 3,390 nM for mouse GAT1-mediated [³H]GABA uptake, this compound serves as a moderate-affinity control inhibitor for validating GAT1 functional assay platforms. Its ~3.2-fold binding-to-function shift provides a useful benchmark for characterizing transporter kinetics and distinguishing competitive from non-competitive inhibition modalities in newly developed MS-based or fluorescence-based GABA uptake assays [2].

Medicinal Chemistry Optimization of N-Substituted Nipecotic Acid Derivatives Targeting Neurological Disorders

The N-(2-methoxyphenyl)propionamide substituent confers a ~13.5-fold affinity enhancement over nipecotic acid (Ki ≈ 14,400 nM). This compound can serve as a starting scaffold for further optimization of GAT1 inhibitors aimed at epilepsy, neuropathic pain, or anxiety disorders. The ethyl ester prodrug motif, when hydrolyzed in vivo to the corresponding carboxylic acid, may additionally offer opportunities for modulating CNS penetration and duration of action [3].

Analytical Reference Standard for LC-ESI-MS/MS-Based GAT1 Competitive Binding Assays

The compound's binding affinity was established using an LC-ESI-MS/MS competitive MS binding assay with NO71156 as the unlabelled marker, a technology platform increasingly adopted for high-throughput GAT1 inhibitor screening. The availability of this compound as a characterized, moderate-affinity binder (Ki = 1,100 nM) makes it suitable as a calibration standard or internal reference for normalizing inter-assay variability in MS binding workflows [2].

Quality Control Authentication Using Archived Spectroscopic Reference Data

The archived ¹H NMR spectrum (SpectraBase Compound ID: 5YI9Wa6T92f) provides an independent, instrument-based method for verifying the identity and purity of each procured batch. Distinguished diagnostic signals—ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), 2-methoxyphenyl aromatic multiplet (~6.8–7.1 ppm), and amide NH (~8–10 ppm)—enable rapid batch-to-batch confirmation, reducing the risk of experimental confounding due to mislabeled or degraded material [4].

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